2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15863323
InChI: InChI=1S/C9H9F3N2O2S/c10-9(11,12)6-5(7(15)16)17-8(13-6)14-3-1-2-4-14/h1-4H2,(H,15,16)
SMILES:
Molecular Formula: C9H9F3N2O2S
Molecular Weight: 266.24 g/mol

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid

CAS No.:

Cat. No.: VC15863323

Molecular Formula: C9H9F3N2O2S

Molecular Weight: 266.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid -

Specification

Molecular Formula C9H9F3N2O2S
Molecular Weight 266.24 g/mol
IUPAC Name 2-pyrrolidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C9H9F3N2O2S/c10-9(11,12)6-5(7(15)16)17-8(13-6)14-3-1-2-4-14/h1-4H2,(H,15,16)
Standard InChI Key XNDFRSCTSOXWHD-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2=NC(=C(S2)C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound characterized by a thiazole core substituted at three positions:

  • Position 2: A pyrrolidin-1-yl group (C₄H₈N), a five-membered secondary amine ring.

  • Position 4: A trifluoromethyl group (-CF₃), known for enhancing metabolic stability and lipophilicity.

  • Position 5: A carboxylic acid moiety (-COOH), which facilitates hydrogen bonding and salt formation.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₉F₃N₂O₂S
Molecular Weight266.24 g/mol
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors5 (COOH, thiazole N, CF₃)
Topological Polar Surface Area89.7 Ų (estimated)

The thiazole ring’s electronic structure is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating pyrrolidine, creating a polarizable scaffold suitable for interaction with biological targets .

Synthetic Pathways and Methodologies

Thiazole Ring Formation

The synthesis of thiazole derivatives typically involves cyclization reactions. For example, patent WO2012161879A1 describes the preparation of analogous thiazoles via:

  • Condensation: Reaction of α-haloketones with thioureas or thioamides.

  • Functionalization: Introduction of substituents via nucleophilic aromatic substitution or cross-coupling.

For this compound, a plausible route involves:

  • Step 1: Synthesis of 4-(trifluoromethyl)thiazole-5-carboxylic acid via Hantzsch thiazole synthesis using trifluoromethylacetamide and thiourea.

  • Step 2: N-alkylation at position 2 with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at positions 2 and 4 requires careful control of reaction conditions. Microwave-assisted cyclization (as in ) may improve yield.

  • Carboxylic Acid Stability: Protection (e.g., as ethyl ester) and deprotection steps are often necessary to prevent side reactions .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1CF₃COCl, thiourea, EtOH, reflux65%
2Pyrrolidine, K₂CO₃, DMF, 80°C72%

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid and pyrrolidine groups. Limited solubility in water (estimated logP ≈ 2.1) .

  • Stability: Susceptible to decarboxylation at elevated temperatures. Stable under inert atmospheres at room temperature.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • δ 3.2–3.5 ppm (pyrrolidine CH₂).

    • δ 8.1 ppm (thiazole H-3).

  • ¹³C NMR: Peaks at δ 160–165 ppm (C=O), δ 115–125 ppm (CF₃), and δ 45–50 ppm (pyrrolidine C) .

Biological Activities and Applications

Kinase Inhibition

Analogous compounds in inhibit TBK1 and IKKε kinases, which are implicated in cancer and inflammatory diseases. Molecular docking studies suggest the pyrrolidine moiety occupies hydrophobic pockets in kinase active sites .

Table 3: Comparative Bioactivity of Thiazole Analogs

CompoundTargetIC₅₀/EC₅₀Source
2-(Piperidin-1-yl)-4-CF₃-thiazoleTBK10.8 μM
5f (triazolo-thiazole)Leucyl-tRNA synthetase15 μg/mL

Comparative Analysis with Analogous Compounds

Pyrrolidine vs. Piperidine Substituents

Replacing piperidine (6-membered ring) with pyrrolidine (5-membered) reduces steric hindrance, potentially improving target binding. For example, piperidine analogs in show higher molecular weights (280.27 g/mol) but similar logP values.

Role of the Trifluoromethyl Group

The -CF₃ group increases electronegativity and metabolic stability compared to -CH₃. In , trifluoromethyl-oxadiazole derivatives demonstrated enhanced antifungal activity due to improved lipid solubility.

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